molecular formula C9H8N2O2S B185663 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-26-9

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B185663
CAS RN: 23766-26-9
M. Wt: 208.24 g/mol
InChI Key: UGHZJAXROLHKEH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (MPODT) is a novel organosulfur compound that has been studied for its potential applications in scientific research. MPODT has a unique chemical structure that makes it a versatile compound for use in various laboratory experiments. MPODT is a sulfur-containing heterocyclic compound that can be synthesized in the laboratory. It is an important compound for scientific research due to its potential applications in the fields of chemistry, biochemistry, pharmacology, and medicine.

Scientific Research Applications

  • Pharmacological Research

    • Summary of Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their potential in inhibiting the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
    • Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Synthetic Chemistry

    • Summary of Application : The selective hydrolysis of methanesulfonate esters has been explored, illustrating the potential of these compounds in synthetic chemistry.
  • Corrosion Inhibition

    • Summary of Application : 4-methoxyphenyl acrylate derivatives have been studied for their effectiveness as corrosion inhibitors.

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

Future research could focus on defining a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15, as suggested by a study on related compounds . Further studies could also explore the synthesis, characterization, and potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

properties

IUPAC Name

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHZJAXROLHKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350580
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

23766-26-9
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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